(R)-4-Methoxy Propranolol
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Overview
Description
®-4-Methoxy Propranolol is a chiral derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methoxy group at the fourth position of the aromatic ring. It is primarily used in research settings to study the pharmacological effects of beta-blockers and their enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methoxy Propranolol typically involves the following steps:
Epoxide Ring Opening: The synthesis begins with the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane using isopropylamine.
Industrial Production Methods: In industrial settings, the production of ®-4-Methoxy Propranolol follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Naphthol, epichlorohydrin, and isopropylamine are used as starting materials.
Phase Transfer Catalysis: A phase transfer catalyst is employed to facilitate the reaction under alkaline conditions, simplifying the process and making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-4-Methoxy Propranolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like methanol and sodium methoxide are employed for nucleophilic substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-4-Methoxy Propranolol, each with distinct pharmacological properties .
Scientific Research Applications
®-4-Methoxy Propranolol has a wide range of scientific research applications:
Chemistry: It is used to study the stereoselective synthesis and reactions of beta-blockers.
Biology: The compound is employed in research on beta-adrenergic receptors and their role in physiological processes.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, anxiety, and other conditions.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
®-4-Methoxy Propranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The compound binds to these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure .
Molecular Targets and Pathways: The primary molecular targets of ®-4-Methoxy Propranolol are the beta-1 and beta-2 adrenergic receptors. The compound also affects various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in the regulation of cardiovascular functions .
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-blocker used to treat hypertension, angina, and other conditions.
Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for hypertension and angina.
Metoprolol: Another selective beta-1 blocker with similar therapeutic uses as atenolol.
Nadolol: A non-selective beta-blocker with a longer duration of action compared to propranolol
Uniqueness: ®-4-Methoxy Propranolol is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its pharmacological properties and interactions with beta-adrenergic receptors. This makes it a valuable compound for studying the effects of structural modifications on beta-blocker activity .
Properties
IUPAC Name |
(2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676023 |
Source
|
Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437999-44-5 |
Source
|
Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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